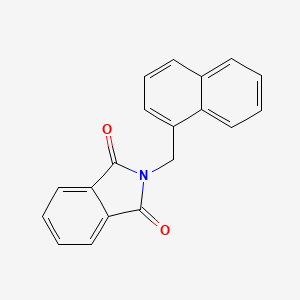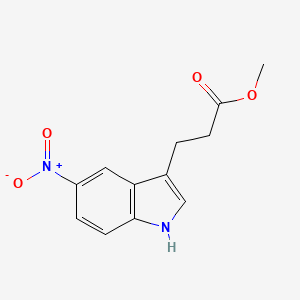
4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
説明
“4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C23H16N4S and a molecular weight of 380.4649 . It belongs to the class of heterocyclic bioactive natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves advanced techniques. For instance, fused tetracyclic quinolines, which are similar to the given compound, can be synthesized using methods such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .科学的研究の応用
Antimicrobial Activities
4-Phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized various 1,2,4-triazoles and their derivatives, demonstrating that these compounds showed good to moderate antimicrobial activity (Bayrak et al., 2009).
Cancer Research
In cancer research, specific derivatives of 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol have been investigated for their effects on cancer cell migration and growth. Šermukšnytė et al. (2022) studied the impact of these derivatives on melanoma, breast, and pancreatic cancer spheroids, identifying compounds with potential for further testing as antimetastatic candidates (Šermukšnytė et al., 2022).
Veterinary Medicine
The derivatives have also been studied in veterinary medicine. Ohloblina et al. (2022) investigated the effects of 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives on the blood morphology and biochemical indicators in animals, indicating their potential use in veterinary pharmaceuticals (Ohloblina et al., 2022).
Anti-inflammatory Properties
Research on anti-inflammatory properties of triazole derivatives includes the work of Arustamyan et al. (2021), who synthesized and tested compounds for anti-inflammatory activity, highlighting the potential medical applications of these derivatives (Arustamyan et al., 2021).
Corrosion Inhibition
Benzimidazole derivatives of 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness in corrosion inhibition. Yadav et al. (2013) investigated their use as inhibitors for mild steel corrosion in HCl solution, demonstrating their potential in industrial applications (Yadav et al., 2013).
将来の方向性
The future directions for research on “4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their synthesis methods and biological activities. These compounds are valuable in drug research and development due to their significant biological properties . Therefore, they could be used to design and synthesize new therapeutical agents .
作用機序
Target of Action
The primary target of the compound “4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol” is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival.
Mode of Action
It is suggested that the compound interacts with erk1/2, potentially inhibiting the map kinase pathway . This interaction could lead to changes in cellular processes controlled by this pathway, such as cell growth and division.
Biochemical Pathways
The compound’s interaction with ERK1/2 suggests that it affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cell behavior. Downstream effects could include altered cell growth, division, and survival.
Result of Action
The compound’s interaction with ERK1/2 and potential inhibition of the MAP kinase pathway could result in antineoplastic activity . This means the compound could inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
4-phenyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4S/c28-23-26-25-22(27(23)17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNGURCBJPKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368598 | |
| Record name | 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
70059-80-2 | |
| Record name | 4-phenyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



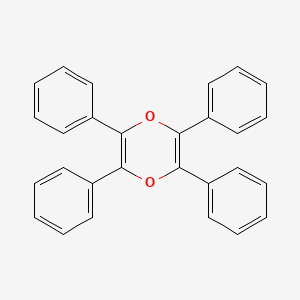
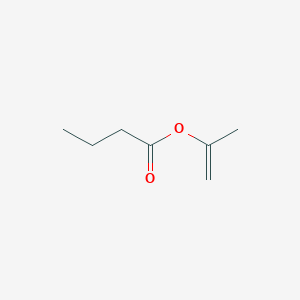


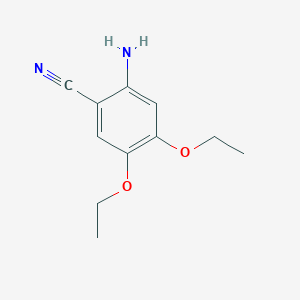

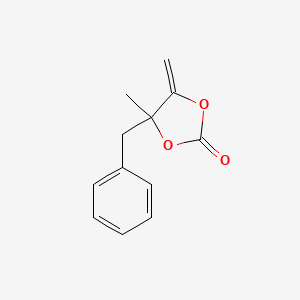

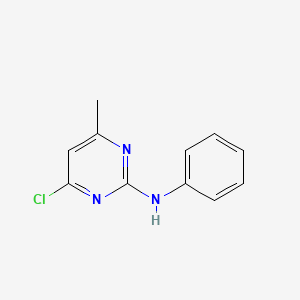

![4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B3056213.png)

